molecular formula C23H23ClN2O3S B12470690 4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B12470690
M. Wt: 443.0 g/mol
InChI Key: OERZAMNOVGWBPD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, ethyl and methyl substituents, and a sulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an appropriate amine, such as 2-ethyl-6-methylaniline, under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with a sulfonyl chloride derivative, such as 2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfamides.

Scientific Research Applications

4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethyl-6-methylphenyl)benzamide
  • 2,4-dichloro-N-(2-ethyl-6-methylphenyl)benzamide

Uniqueness

4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to the presence of both a chloro group and a sulfamoyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and possess unique biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C23H23ClN2O3S/c1-4-17-10-7-9-16(3)22(17)25-23(27)18-12-13-19(24)21(14-18)30(28,29)26-20-11-6-5-8-15(20)2/h5-14,26H,4H2,1-3H3,(H,25,27)

InChI Key

OERZAMNOVGWBPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3C)C

Origin of Product

United States

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